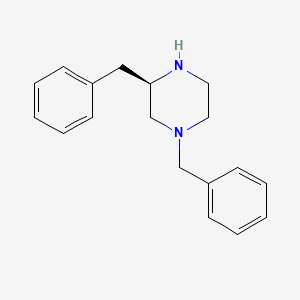

(R)-1,3-dibenzylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1,3-dibenzylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-15-20(12-11-19-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNDRRBUHVZNKU-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H](N1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652415 | |

| Record name | (3R)-1,3-Dibenzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169458-69-9 | |

| Record name | (3R)-1,3-Dibenzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Characterization and Control in the Synthesis of R 1,3 Dibenzylpiperazine

Methodologies for Absolute and Relative Stereochemistry Determination

A combination of spectroscopic and crystallographic techniques is employed to unequivocally establish the three-dimensional arrangement of atoms in (R)-1,3-dibenzylpiperazine and its derivatives.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive determination of both absolute and relative stereochemistry. wustl.edu By analyzing the diffraction pattern of X-rays passing through a crystalline sample, a detailed three-dimensional electron density map of the molecule can be generated. wustl.edu This allows for the precise measurement of bond lengths, bond angles, and torsional angles, confirming the chair conformation of the piperazine (B1678402) ring and the spatial orientation of the benzyl (B1604629) substituents. researchgate.netresearchgate.net The absolute configuration can be determined using anomalous dispersion effects, often by incorporating a heavy atom or by using a chiral reference molecule within the crystal lattice. wustl.edu For instance, the crystal structure of 1,4-dibenzylpiperazine (B181160) has been reported, showing the piperazine ring in a chair conformation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the relative stereochemistry and conformational dynamics of piperazine derivatives in solution. rsc.org

¹H NMR: The chemical shifts and coupling constants of the protons on the piperazine ring and benzyl groups are sensitive to their spatial relationships. For example, the distinction between cis and trans isomers of substituted piperazine-2,5-diones can be made through simple ¹H NMR analysis. chemrxiv.org

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments are particularly useful for establishing the relative configuration of substituents. chemrxiv.org This technique detects through-space interactions between protons that are in close proximity, allowing for the differentiation of diastereomers. For instance, in substituted piperazine-2,5-diones, unique NOE correlations can be predicted for cis and trans isomers, aiding in their stereochemical assignment. chemrxiv.org

Chiral Shift Reagents: In some cases, chiral lanthanide shift reagents can be used to differentiate enantiomers in the NMR spectrum. These reagents form diastereomeric complexes with the chiral molecule, leading to separate signals for the (R) and (S) enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a crucial technique for determining the enantiomeric purity of this compound. unl.ptjsmcentral.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. mdpi.com Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are commonly employed for the enantioseparation of chiral compounds. mdpi.com The choice of mobile phase, often a mixture of solvents like n-hexane and 2-propanol, is critical for achieving optimal separation. mdpi.com The enantiomeric excess (ee) can be accurately quantified by comparing the peak areas of the two enantiomers in the chromatogram. unl.pt For example, the enantiomeric purity of chiral piperazine derivatives has been successfully determined using chiral HPLC analysis. unl.pt

Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the experimental ECD spectrum with theoretically calculated spectra for the possible enantiomers, the absolute configuration can be assigned. mdpi.comnih.gov This method has been successfully used to determine the absolute configuration of complex molecules containing stereogenic centers. mdpi.com

Factors Influencing Diastereoselectivity and Enantiomeric Purity

The stereochemical outcome of the synthesis of this compound is highly dependent on several factors, from the choice of starting materials to the reaction conditions.

Starting Materials and Chiral Auxiliaries: The use of enantiomerically pure starting materials, such as α-amino acids, is a common strategy for synthesizing chiral piperazines. researchgate.netrsc.orgrsc.org Chiral auxiliaries can also be employed to direct the stereochemical course of a reaction, which are later removed to yield the desired enantiomerically enriched product. ucd.ie

Catalysts: The choice of catalyst is paramount in asymmetric synthesis. Chiral catalysts, such as those based on transition metals (e.g., iridium, ruthenium) or organocatalysts (e.g., chiral piperazines), can create a chiral environment that favors the formation of one enantiomer over the other. unl.ptresearchgate.netutexas.edu For instance, chiral piperazines themselves have been shown to be efficient catalysts for the asymmetric Michael addition of aldehydes to nitroalkenes, yielding products with high diastereoselectivity and enantioselectivity. unl.pt

Reaction Conditions:

Solvent: The polarity and coordinating ability of the solvent can influence the transition state of a reaction, thereby affecting the stereoselectivity. unl.pt Studies on the asymmetric Michael addition catalyzed by chiral piperazines have shown that the choice of solvent impacts both the diastereomeric ratio and the enantiomeric excess of the product. unl.pt

Temperature: Lower reaction temperatures generally lead to higher stereoselectivity by amplifying the small energy differences between the diastereomeric transition states.

Reagents: The nature of the reagents, including protecting groups on the nitrogen atoms, can influence the steric hindrance around the reaction center and thus the stereochemical outcome. researchgate.net For example, the synthesis of orthogonally protected 2-substituted chiral piperazines allows for controlled functionalization. rsc.org

Table 1: Influence of Reaction Conditions on Stereoselectivity

| Catalyst/Method | Reactants | Solvent | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Reference |

| (2S,5S)-2,5-dibenzylpiperazine | Butyraldehyde and trans-β-nitrostyrene | Dichloromethane | 95:5 | 82% (syn) | unl.pt |

| (2S,5S)-2,5-dibenzylpiperazine | Propionaldehyde and trans-β-nitrostyrene | Chloroform | 97:3 | 85% (syn) | unl.pt |

| CBS Reduction | Phenacyl bromide | - | - | Optically enriched | researchgate.net |

| Hydrogenation | (Z,Z)-(benzylidene)piperazine-2,5-diones | - | cis as major product | - | chemrxiv.org |

Configurational Stability and Chiral Integrity Studies

The utility of this compound as a chiral building block or ligand depends on its configurational stability under various conditions.

Racemization and Epimerization: The chiral centers in piperazine derivatives can be susceptible to racemization or epimerization, particularly under harsh conditions such as strong acid, strong base, or high temperatures. Studies on related chiral piperazine systems have shown that racemization can occur during certain synthetic steps, such as reductive amination. nih.gov However, many synthetic transformations, including reductions and N-alkylations, can proceed without compromising the stereochemical integrity of the chiral centers. researchgate.netwiley.com For example, the reduction of chiral 2,5-diketopiperazines to piperazines using borane-dimethylsulfide complex has been shown to occur with retention of configuration. wiley.com

Conformational Stability: The piperazine ring typically adopts a chair conformation. The substituents on the ring can exist in either axial or equatorial positions. The relative stability of these conformers is influenced by steric interactions. Variable-temperature NMR (VT-NMR) spectroscopy is a key technique used to study the conformational dynamics and the energy barriers associated with ring inversion and rotation around the N-C bonds. rsc.orgnih.govresearchgate.net For N-acylated piperazines, the rotation around the amide bond is restricted, leading to the existence of rotamers. rsc.orgnih.gov The energy barriers for these processes can be calculated from the coalescence temperature in the VT-NMR spectra. nih.gov Studies on N-Boc protected piperazines have determined the rotational barrier of the Boc group, which is important for understanding reactions involving coordination to the carbonyl oxygen. researchgate.net

Impact of Protecting Groups: The choice of protecting groups for the nitrogen atoms can influence the configurational stability. Bulky protecting groups can lock the conformation of the piperazine ring and hinder processes that could lead to racemization. The tert-butoxycarbonyl (Boc) group is a common protecting group in piperazine chemistry, and its rotational dynamics have been studied by NMR. sheffield.ac.uk

Advanced Applications of R 1,3 Dibenzylpiperazine and Chiral Piperazine Scaffolds in Modern Organic Synthesis

Utilization as Chiral Building Blocks and Synthetic Intermediates

Chiral piperazines, including (R)-1,3-dibenzylpiperazine, are invaluable as chiral building blocks for the synthesis of complex molecules. rsc.orgsigmaaldrich.comeurjchem.com Their rigid C2-symmetric framework and inherent 1,2-diamine functionality make them ideal starting materials for constructing larger, stereochemically defined architectures. unl.pt

Precursors for Complex Heterocyclic Architectures (e.g., Octahydro-2H-pyrazino[1,2-a]pyrazines)

Chiral piperazines serve as key precursors for the synthesis of intricate heterocyclic systems such as octahydro-2H-pyrazino[1,2-a]pyrazines. rsc.orgscilit.comresearchgate.netnih.gov These bicyclic structures are of significant pharmacological interest. One notable synthetic strategy involves a serendipitous one-pot reaction where a nitro-Mannich reaction unexpectedly leads to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core through a nitro group displacement. rsc.orgresearchgate.net This represents a highly efficient route to this complex heterocyclic system. rsc.org Other approaches have utilized diamino alcohols derived from chiral precursors to construct the bicyclic framework through cyclization of bromo- or chloroamides.

| Starting Material | Reaction Type | Product | Significance |

| Chiral Piperazine (B1678402) Derivative | Nitro-Mannich Reaction / Nitro Group Displacement | Octahydro-2H-pyrazino[1,2-a]pyrazine | One-pot synthesis, high efficiency. rsc.orgresearchgate.net |

| Diamino alcohol from chiral precursor | Cyclization of bromo- or chloroamides | Octahydro-2H-pyrido[1,2-a]pyrazine | Controlled construction of bicyclic systems. |

Scaffolds for Diversity-Oriented Synthesis and Combinatorial Library Generation

The stereochemical diversity and the ability to orthogonally functionalize the two nitrogen atoms of the piperazine ring are key features that make them powerful scaffolds for diversity-oriented synthesis (DOS) and the generation of combinatorial libraries. nih.govnih.govcam.ac.ukscispace.com By starting with enantiomerically pure piperazines, chemists can generate libraries of compounds with high three-dimensional diversity, which is crucial for exploring a wider range of biological activities. nih.gov

Researchers have developed efficient, multi-step syntheses to produce matrices of mono-protected chiral disubstituted piperazines from various amino acids. researchgate.netresearchgate.net These versatile intermediates can be further functionalized at either nitrogen atom, enabling their use in parallel library synthesis. researchgate.netresearchgate.net This approach allows for the systematic exploration of chemical space around the piperazine core, leading to the discovery of novel compounds with potential therapeutic applications. researchgate.netmdpi.com For instance, a DNA-encoded library of 77 million compounds has been produced using this strategy, demonstrating the vast chemical space that can be accessed. researchgate.net

Role in Asymmetric Organocatalysis

Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to traditional metal-based catalysts. beilstein-journals.orgau.dk Chiral piperazine derivatives have proven to be effective organocatalysts in a variety of enantioselective transformations. unl.pt

Chiral Organocatalysts in Enantioselective Transformations (e.g., Michael Addition Reactions)

Chiral piperazines, such as (2S,5S)-2,5-dibenzylpiperazine, have been successfully employed as organocatalysts in the asymmetric Michael addition of aldehydes to nitroalkenes. unl.pt This reaction is significant as it forms carbon-carbon bonds enantioselectively, leading to the synthesis of valuable chiral building blocks. unl.ptresearchgate.net In these reactions, the piperazine catalyst is believed to form an enamine intermediate with the aldehyde, which then undergoes a stereocontrolled addition to the nitroalkene. unl.pt The reaction conditions, including the solvent, temperature, and catalyst loading, have been shown to significantly influence the yield, diastereoselectivity, and enantioselectivity of the products. unl.pt

| Aldehyde | Nitroalkene | Catalyst | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee) |

| Butyraldehyde | trans-β-nitrostyrene | (2S,5S)-2,5-dibenzylpiperazine | 97:3 | 85% |

| Propanal | trans-β-nitrostyrene | (2S,5S)-2,5-dibenzylpiperazine | 95:5 | 82% |

Table based on findings from a study on chiral piperazines as organocatalysts. unl.pt

Design Principles for Chiral Organocatalysts based on Piperazine Derivatives

The design of effective chiral organocatalysts based on piperazine derivatives hinges on several key principles. The C2-symmetry of many chiral piperazines provides a well-defined chiral environment, which is crucial for achieving high enantioselectivity. nih.gov The rigidity of the piperazine ring helps to control the conformation of the transition state, leading to predictable stereochemical outcomes. unl.pt

Furthermore, the ability to modify the substituents on the piperazine ring allows for the fine-tuning of the catalyst's steric and electronic properties. This tunability is essential for optimizing the catalyst's performance for a specific reaction. For example, the use of bulky substituents can enhance enantioselectivity by creating a more sterically demanding environment around the catalytic site. The development of "pseudo-natural products" by combining fragments of natural products, including chiral piperazine scaffolds, is a promising strategy for accessing novel catalysts with enhanced properties. nih.gov

Functionalization and Derivatization Strategies for Expanding Chemical Space

Expanding the chemical space accessible from this compound and other chiral piperazines relies on a variety of functionalization and derivatization strategies. nih.gov While N-substitution is a common approach, methods for functionalizing the carbon backbone of the piperazine ring are increasingly being explored to introduce greater structural diversity. researchgate.netresearchgate.net

Palladium-catalyzed reactions, such as the decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones, have been developed for the enantioselective synthesis of α-tertiary piperazin-2-ones. nih.gov These can then be reduced to the corresponding chiral α-tertiary piperazines, providing access to previously underexplored chemical space. nih.gov Other methods include the asymmetric organocatalytic α-sulfenylation of substituted piperazine-2,5-diones using cinchona alkaloids as chiral Lewis bases. nih.gov These strategies, along with the development of novel derivatization reagents, are crucial for generating diverse libraries of piperazine-based compounds for drug discovery and other applications. nih.gov

Selective Oxidation Reactions and Mechanistic Investigations (e.g., RuO4-Mediated Oxidations)

The selective oxidation of chiral piperazines, including scaffolds like this compound, is a critical transformation in organic synthesis, enabling the introduction of functional groups with high regioselectivity. Ruthenium tetroxide (RuO₄), often generated in situ, has proven to be a powerful oxidant for N-benzylated tertiary amines, including 1,4-dibenzylpiperazine (B181160). colab.wsresearchgate.net

Mechanistic studies reveal that the oxidation of 1,4-dibenzylpiperazine with RuO₄ can occur at both the endocyclic and exocyclic (benzylic) C-H bonds adjacent to the nitrogen atoms. colab.wsresearchgate.net This process is believed to proceed through the formation of iminium cation intermediates. colab.wssemanticscholar.org These reactive intermediates can then be trapped or further oxidized to yield a variety of products. For instance, in the presence of sodium cyanide, the iminium cations can be trapped to form the corresponding α-aminonitriles. colab.ws

The reaction outcome is often complex, yielding various oxygenated derivatives such as acyclic diformamides, benzaldehyde (B42025), and benzoic acid. colab.ws The formation of these products is influenced by subsequent hydrolysis and reactions during work-up. colab.ws Interestingly, compounds like 1-benzylpiperazine (B3395278) and 1,4-dibenzyl-2-piperazinone have been identified as transient intermediates during the oxidation of 1,4-dibenzylpiperazine. colab.ws

The regioselectivity of the RuO₄-mediated oxidation (endocyclic vs. exocyclic) has been quantified, with a statistically corrected ratio of approximately 1.2–1.3 for 1,4-dibenzylpiperazine and its derivatives. colab.ws This indicates a slight preference for oxidation at the endocyclic positions. Computational studies using density functional theory (DFT) support a concerted, asynchronous [3+2] cycloaddition mechanism for the rate-limiting step of RuO₄-mediated oxidations of related cyclic amines, involving a transient carbocation. colab.wsresearchgate.net

Kinetic and mechanistic studies on the oxidation of piperazines using other oxidants, such as bromamine-T, have also been conducted. These studies show a first-order dependence on both the oxidant and piperazine concentrations and an inverse fractional order dependence on the H+ concentration, suggesting a different reaction pathway under these conditions. scirp.org

Oxidation Products of 1,4-Dibenzylpiperazine with RuO₄

| Starting Material | Oxidant | Key Intermediates | Major Products | Ref |

| 1,4-Dibenzylpiperazine | RuO₄ (in situ) | Endocyclic and exocyclic iminium cations, 1-benzylpiperazine, 1,4-dibenzyl-2-piperazinone | Acyclic diformamides, Benzaldehyde, Benzoic acid, α-Aminonitriles (with NaCN) | colab.ws |

| 1,4-Dibenzyl-2-piperazinone | RuO₄ (in situ) | Iminium cations | Oxygenated derivatives | colab.ws |

| 1-Benzoyl-4-benzylpiperazine | RuO₄ (in situ) | Iminium cations | Oxygenated derivatives | colab.ws |

Reduction and Nucleophilic/Electrophilic Substitution Reactions

Chiral piperazines like this compound are versatile scaffolds that can undergo various transformations, including reduction and substitution reactions. The reduction of piperazine precursors, such as chiral keto- or diketopiperazines, is a common method for synthesizing chiral piperazines. nih.gov For example, a diketopiperazine can be reduced using reagents like sodium borohydride/titanium tetrachloride (NaBH₄/TiCl₄) to yield the corresponding piperazine with C2-symmetry. unl.pt Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides an efficient route to chiral piperazin-2-ones, which can then be reduced to chiral piperazines with lithium aluminum hydride (LiAlH₄) without loss of optical purity.

Nucleophilic and electrophilic substitution reactions are fundamental to the functionalization of the piperazine ring. egrassbcollege.ac.inmasterorganicchemistry.com A nucleophile, being an electron-rich species, can attack an electrophilic center to form a new covalent bond. masterorganicchemistry.comibchem.com In the context of piperazines, the nitrogen atoms can act as nucleophiles, or the carbon atoms can be rendered electrophilic for nucleophilic attack.

Electrophilic substitution reactions typically involve the reaction of an electrophile with an electron-rich species. savemyexams.com While less common for the saturated piperazine ring itself, electrophilic substitution is relevant for aromatic substituents attached to the piperazine core. For instance, an iodine cation can undergo electrophilic substitution on a dimethoxyphenethyl group attached to a piperazine nitrogen.

The synthesis of substituted piperazines often involves nucleophilic substitution, where a nucleophile displaces a leaving group. ibchem.com For example, the synthesis of novel arylpiperazines can involve a regioselective heterocyclic ring formation as a key step. researchgate.net

Orthogonal Protecting Group Strategies for Selective Functionalization

The presence of two nitrogen atoms in the piperazine ring necessitates the use of protecting groups to achieve selective functionalization. Orthogonal protecting group strategies are particularly powerful, allowing for the sequential deprotection and modification of each nitrogen atom independently. researchgate.netresearchgate.netrsc.org This approach is crucial for the synthesis of complex, differentially substituted piperazine derivatives. researchgate.net

A common orthogonal pair is the tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. The Boc group is labile to acidic conditions (e.g., trifluoroacetic acid, TFA), while the Fmoc group is removed under mild basic conditions (e.g., piperidine). This differential reactivity allows for selective functionalization at either the N1 or N4 position. For example, in (R)-1-N-Boc-4-N-Fmoc-2-piperazine carboxylic acid, the Boc group can be removed to allow for modification at the 1-position, while the Fmoc group remains intact, or vice-versa.

Another strategy involves the use of a nosyl (Ns) group in conjunction with a Boc group. This has been applied in the synthesis of chiral monosubstituted piperazines from nosylamide-activated aziridines. researchgate.net Other protecting groups, such as benzyl (B1604629) (Bn) and para-methoxybenzyl (PMB), also offer opportunities for orthogonal deprotection through hydrogenolysis or oxidative cleavage, respectively. nih.gov

The development of methods to create orthogonally protected piperazines is an active area of research. One synthetic route starts from α-amino acids to produce enantiomerically pure 2-substituted piperazines in a few steps. researchgate.netrsc.org A key transformation in this sequence is an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and a vinyl diphenyl sulfonium (B1226848) salt. researchgate.netrsc.org These strategies have also been extended to the synthesis of related chiral 1,4-diazepanes and 1,4-diazocanes. researchgate.net

Common Orthogonal Protecting Group Pairs for Piperazines

| Protecting Group 1 | Deprotection Condition 1 | Protecting Group 2 | Deprotection Condition 2 | Reference |

| Boc (tert-butoxycarbonyl) | Acid (e.g., TFA) | Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., piperidine) | |

| Boc (tert-butoxycarbonyl) | Acid (e.g., TFA) | Ns (Nosyl) | Mild base/thiol | researchgate.net |

| Boc (tert-butoxycarbonyl) | Acid (e.g., TFA) | Bn (Benzyl) | Hydrogenolysis | researchgate.net |

| Bn (Benzyl) | Hydrogenolysis | PMB (para-methoxybenzyl) | Acid or Oxidation | nih.gov |

Carbon-Substituted Piperazine Derivatives via Aldol-Type Condensations

While many piperazine-based drugs are substituted at the nitrogen atoms, there is growing interest in exploring carbon-substituted piperazine derivatives to access new chemical space. rsc.org Aldol-type condensation reactions offer a direct method for forming carbon-carbon bonds and introducing substituents onto the piperazine ring carbons. uit.no

The direct aldol (B89426) condensation with simple piperazine-2,5-diones (diketopiperazines) like glycine (B1666218) anhydride (B1165640) is challenging because the N-H protons are more acidic than the α-carbon protons, hindering enolate formation. uit.no To overcome this, activated starting materials are typically used, such as 1,4-diacetylpiperazine-2,5-dione. uit.no This allows for successful condensation with aldehydes under various conditions.

For example, jasminaldehyde can be synthesized via an aldol-type condensation between heptanal (B48729) and benzaldehyde using a silica-immobilized piperazine as an organocatalyst. researchgate.net This heterogeneous catalyst system can be used in bio-based solvents or under solvent-free conditions, offering a more sustainable approach with high conversion and selectivity. researchgate.net

Recent advances have focused on developing asymmetric methods to produce chiral carbon-substituted piperazines. rsc.orgnih.gov These methods are crucial as the pharmacological properties of chiral drugs often depend on their specific enantiomeric form. nih.gov

Contributions to Materials Science and Non-linear Optics

Organic molecular materials, including those based on piperazine scaffolds, are of significant interest in materials science due to their potential for applications in non-linear optics (NLO). researchgate.netnih.gov NLO materials exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser, leading to phenomena like second-harmonic generation. researchgate.netfrontiersin.org

The NLO properties of organic molecules are often associated with a highly conjugated π-system and a large aromatic core, which facilitate charge transfer. mdpi.com Structural modifications, often termed "molecular engineering," can be used to tune the bulk properties of the material. researchgate.net While piperazine itself is not a chromophore, its derivatives can be incorporated into larger molecular structures that possess significant NLO activity. The piperazine unit can act as a linker or an electron-donating component within a donor-π-acceptor framework, which is a common design strategy for NLO materials. mdpi.com

The search for organic materials with high NLO response is driven by their potential use in photonics applications, including data processing and optical switching. mdpi.comaps.org The ability to synthesize and modify chiral piperazine scaffolds allows for the creation of complex, non-centrosymmetric structures, a key requirement for second-order NLO effects. frontiersin.org

Mechanistic Investigations of Chemical Transformations Involving R 1,3 Dibenzylpiperazine and Its Derivatives

Elucidation of Reaction Pathways in Asymmetric Synthesis

The development of organocatalytic methods using these chiral piperazines has enabled the synthesis of valuable chiral building blocks, such as 2,3-disubstituted γ-formylnitroalkanes. unl.pt Mechanistic studies often involve comparing the catalytic activity of the chiral piperazine (B1678402) with its racemic equivalent or with simpler, achiral piperazines. For example, while plain piperazine can catalyze the racemic synthesis of these compounds with good yields and high diastereoselectivity, the chiral catalyst is essential for achieving enantioselectivity. unl.pt Interestingly, the protonated form of the racemic catalyst was found to be inefficient, indicating that different mechanisms may be at play for the racemic and asymmetric versions of the reaction. unl.pt

Study of Intermediate Species Formation (e.g., Iminium Cations, Enamines)

The activation of carbonyl compounds by primary and secondary amines is a cornerstone of organocatalysis, proceeding through the formation of key reactive intermediates: iminium ions and enamines. nobelprize.orglibretexts.orgnih.govunizin.org The condensation of a chiral amine with an α,β-unsaturated aldehyde or ketone leads to the formation of an iminium ion, which lowers the LUMO energy of the substrate, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. nih.govmdpi.com Conversely, the reaction of a carbonyl compound with a primary or secondary amine can generate an enamine, which has a higher HOMO energy than the corresponding carbonyl, making it more nucleophilic. nih.gov

The ability to couple iminium and enamine catalysis within a single reaction sequence has been exploited for the synthesis of complex molecules. nobelprize.org An iminium ion generated in one step can act as an electrophile, leading to the formation of an enamine intermediate in the subsequent step, which then undergoes further transformation. nobelprize.org

Regioselectivity and Stereoselectivity in Chemical Reactions

The control of regioselectivity and stereoselectivity is paramount in asymmetric synthesis. khanacademy.org (R)-1,3-dibenzylpiperazine and its derivatives have demonstrated the ability to induce high levels of both in various chemical reactions. unl.pt The stereochemical outcome of these reactions is often dictated by the specific structure of the catalyst and the reaction conditions.

In the asymmetric Michael addition of aldehydes to nitroalkenes catalyzed by (2S,5S)-2,5-dibenzylpiperazine, high diastereoselectivities (up to 97:3 for the syn isomer) and enantioselectivities (up to 85% ee for the syn isomer) have been achieved. unl.pt The observed syn diastereoselectivity is consistent with a mechanism proceeding through an enamine intermediate. unl.pt The choice of solvent and temperature can also play a crucial role in optimizing the stereochemical outcome.

The influence of acid co-catalysts on stereoselectivity has also been investigated. unibo.it In certain reactions, the presence of an acid can enhance the enantiomeric ratio, likely by facilitating the formation of a more ordered transition state. unibo.it For example, the use of acetic acid with a specific piperazine-based catalyst was shown to significantly improve the enantiomeric ratio from 86:14 to 92:8. unibo.it This highlights the importance of fine-tuning reaction conditions to achieve optimal stereocontrol.

The following table summarizes the results of the catalytic asymmetric Michael addition of various aldehydes to nitroalkenes using (2S,5S)-2,5-dibenzylpiperazine as the catalyst, showcasing the regioselectivity and stereoselectivity achieved.

Catalytic Cycle Analysis in Organocatalytic Systems

Understanding the catalytic cycle is essential for optimizing catalyst performance and reaction efficiency. mdpi.com In organocatalytic systems involving this compound and its derivatives, the catalytic cycle typically begins with the formation of a covalent intermediate between the catalyst and one of the substrates. rsc.org

For reactions involving carbonyl compounds, the cycle is initiated by the condensation of the amine catalyst with the carbonyl substrate to form an enamine or an iminium ion. mdpi.com In the case of the asymmetric Michael addition of aldehydes to nitroalkenes, the proposed catalytic cycle involves the formation of an enamine from the aldehyde and the chiral piperazine catalyst. unl.pt This enamine then attacks the nitroalkene in a stereocontrolled manner. Subsequent hydrolysis of the resulting intermediate releases the product and regenerates the catalyst, allowing it to enter another cycle. unl.pt

The efficiency of the catalytic cycle can be influenced by various factors, including the structure of the catalyst, the nature of the substrates, the presence of co-catalysts or additives, and the reaction conditions. mdpi.comunibo.it For example, the use of a dual catalytic system, combining organocatalysis with another form of catalysis like photoredox catalysis, can enable novel transformations by creating interconnected catalytic cycles. princeton.edu In such systems, the organocatalyst generates a reactive intermediate that can then participate in a separate catalytic cycle, leading to the desired product. princeton.edu

A plausible catalytic cycle for the asymmetric Michael addition catalyzed by a chiral piperazine is depicted below.

Advanced Analytical and Spectroscopic Characterization Techniques for R 1,3 Dibenzylpiperazine

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and, crucially for chiral compounds, the enantiomeric excess (ee). csfarmacie.czlibretexts.org For (R)-1,3-dibenzylpiperazine, chiral HPLC methods are employed to separate it from its (S)-enantiomer, allowing for precise quantification of its enantiomeric purity.

The separation is typically achieved using a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times. csfarmacie.czchiralpedia.com Polysaccharide-based chiral separation columns are commonly used for this purpose. ymc.co.jp The choice of mobile phase, often a mixture of a nonpolar solvent like n-hexane and a polar organic modifier such as 2-propanol or ethanol, is critical for achieving optimal separation. ymc.co.jpcsic.es Additives like diethylamine (B46881) (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds can be used to improve peak shape and resolution. ymc.co.jp

In a typical analysis, a solution of the this compound sample is injected into the HPLC system. The chromatogram will show two distinct peaks corresponding to the (R) and (S) enantiomers if both are present. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess is then calculated using the areas of the two peaks. For instance, a study on isoindolo[1,2-a]isoquinolines utilized a Chiralcel OD column with a hexane/2-propanol mobile phase to determine an enantiomeric excess of 93%. csic.es

Table 1: Representative HPLC Parameters for Chiral Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure and stereochemistry of this compound. longdom.orglibretexts.org Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. libretexts.org

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the benzyl (B1604629) groups, the methylene (B1212753) protons of the benzyl groups, and the protons of the piperazine (B1678402) ring. The chemical shifts, integration values (ratio of protons), and splitting patterns (multiplicity) of these signals are key to confirming the compound's structure. libretexts.org For example, the protons on the piperazine ring will exhibit complex splitting patterns due to their diastereotopic nature, arising from the chiral center at the C3 position. pressbooks.pub

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly valuable for stereochemical assignment. longdom.orgresearchgate.net COSY experiments reveal proton-proton coupling networks, helping to assign which protons are adjacent to each other. longdom.org NOESY experiments identify protons that are close in space, providing crucial information about the relative stereochemistry and conformation of the molecule. researchgate.net For instance, NOE correlations can help determine the spatial relationship between the benzyl groups and the piperazine ring protons.

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound

| Protons | Expected Chemical Shift (δ, ppm) |

| Aromatic (C₆H₅) | 7.2 - 7.5 |

| Benzyl Methylene (CH₂) | 3.5 - 4.5 |

| Piperazine Ring (CH, CH₂) | 2.0 - 3.5 |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the absolute configuration and solid-state conformation of chiral molecules like this compound. d-nb.inforesearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms.

For chiral molecules, the determination of the absolute configuration is often achieved through the use of anomalous dispersion. researchgate.net The Flack parameter, derived from the crystallographic data, is a critical value for confidently assigning the absolute stereochemistry. ox.ac.uk A Flack parameter close to zero for a given enantiomer confirms its absolute configuration.

The crystal structure of piperazine derivatives reveals important conformational details. wm.eduresearchgate.net The piperazine ring typically adopts a chair conformation to minimize steric strain. researchgate.netiucr.org In the case of this compound, the benzyl substituents will occupy specific positions (axial or equatorial) on the piperazine ring, which can be precisely determined from the crystal structure. This information is vital for understanding the molecule's shape and how it might interact with other molecules. Studies on similar N,N'-disubstituted piperazines have provided insights into the conformational preferences and intermolecular interactions within the crystal lattice. wm.edu

Table 3: Crystallographic Data for a Representative Piperazine Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.5130 (15) |

| b (Å) | 19.127 (4) |

| c (Å) | 21.366 (4) |

| V (ų) | 3070.3 (11) |

| Z | 8 |

| Data for 1,4-dibenzylpiperazine (B181160), a related compound, is provided for illustrative purposes. researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and obtaining structural information about this compound through the analysis of its fragmentation patterns. europa.eu In a mass spectrometer, the molecule is ionized, typically forming a molecular ion (M+), and then fragmented. The resulting ions are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum.

The molecular ion peak in the mass spectrum of this compound will confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to determine the elemental composition of the molecule. nih.gov

The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural clues. miamioh.edu For piperazine derivatives, common fragmentation pathways include the cleavage of the benzyl groups. europa.eu For example, the mass spectrum of benzylpiperazine (BZP) shows a characteristic base peak at m/z = 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), which results from the cleavage of the benzyl group. europa.eu Similar fragmentation patterns would be expected for this compound, providing evidence for the presence of the benzyl substituents. Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for analyzing such compounds. researchgate.netauburn.edu

Table 4: Potential Key Fragment Ions in the Mass Spectrum of 1,3-Dibenzylpiperazine

| m/z | Proposed Fragment Ion |

| 266 | [M]⁺ (Molecular Ion) |

| 175 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Computational Chemistry and Theoretical Studies on R 1,3 Dibenzylpiperazine Systems

Molecular Modeling and Conformational Analysis of the Piperazine (B1678402) Ring

Molecular modeling techniques, particularly those employing force fields, are instrumental in exploring the conformational landscape of the piperazine ring. schrodinger.com These methods calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for the identification of stable, low-energy conformations. For the piperazine ring, the most common conformations are the chair, boat, and twist-boat forms.

In the case of substituted piperazines, such as (R)-1,3-dibenzylpiperazine, the substituents' size and orientation significantly influence the preferred conformation. A study on 2-substituted piperazines revealed a preference for the axial conformation for 1-acyl and 1-aryl derivatives. nih.gov This preference can be further stabilized by intramolecular interactions, such as hydrogen bonding. nih.gov For instance, in 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine, the piperazine ring adopts a chair conformation, which is a common low-energy state for such ring systems. researchgate.net

The following table summarizes the common conformations of the piperazine ring and the factors influencing their stability in substituted derivatives.

| Conformation | Description | Factors Favoring this Conformation |

| Chair | The most stable conformation, with minimized angle and torsional strain. | Generally the lowest energy conformation for unsubstituted and many substituted piperazines. researchgate.net |

| Boat | A higher energy conformation due to eclipsing interactions and flagpole steric hindrance. | Can be populated at higher temperatures or when specific substituent interactions favor it. |

| Twist-Boat | An intermediate conformation between the chair and boat forms, with less strain than the pure boat. | Often serves as a transition state between chair and boat conformations. |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Energetics and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for a deeper understanding of the chemical reactions involving this compound. jmchemsci.com DFT provides a good balance between computational cost and accuracy for studying the electronic structure and energetics of medium to large-sized molecules. nrel.gov

These methods are used to calculate the energies of reactants, products, and, crucially, the transition states that connect them. nrel.gov The energy difference between the reactants and the transition state determines the activation energy of a reaction, which is a key factor in its rate. By mapping the potential energy surface, computational chemists can elucidate reaction mechanisms, predict the feasibility of different reaction pathways, and understand the factors that control selectivity. nrel.govnih.gov

For example, in the synthesis of derivatives of this compound, DFT could be used to model the reaction of the piperazine with various electrophiles. unifi.it The calculations could help in understanding why certain reagents react preferentially at one nitrogen atom over the other or why specific stereoisomers are formed. By calculating the energies of the possible transition states, one can predict which reaction pathway is energetically more favorable. uit.no

The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining reliable results. nih.govmdpi.com Modern computational packages like Gaussian and GPU4PySCF facilitate these complex calculations, even for relatively large systems. mdpi.comarxiv.org

Below is a table illustrating the types of information that can be obtained from DFT calculations for a hypothetical reaction involving this compound.

| Calculated Property | Significance |

| Ground State Geometries | Provides the optimized, low-energy structures of reactants, products, and intermediates. nrel.gov |

| Reaction Enthalpies (ΔH) | Determines whether a reaction is exothermic or endothermic. mdpi.com |

| Gibbs Free Energies of Reaction (ΔG) | Indicates the spontaneity of a reaction under specific conditions. nrel.gov |

| Transition State Structures | Reveals the geometry of the molecule at the peak of the energy barrier for a reaction. |

| Activation Energies (Ea) | Quantifies the energy barrier that must be overcome for a reaction to occur, directly related to the reaction rate. |

Prediction of Spectroscopic Properties and Stereochemical Outcomes

Computational chemistry is also a valuable tool for predicting the spectroscopic properties of molecules like this compound. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

DFT calculations can be used to predict various spectroscopic data, including:

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of NMR shielding constants can be correlated with experimental chemical shifts, aiding in the assignment of signals in ¹H and ¹³C NMR spectra. researchgate.net This is particularly useful for complex molecules with many overlapping signals.

Infrared (IR) Frequencies and Intensities: Calculation of vibrational frequencies can help in assigning the absorption bands in an IR spectrum to specific molecular vibrations. nrel.gov

Electronic Transitions (UV-Vis Spectra): Time-dependent DFT (TD-DFT) can be used to predict the wavelengths of maximum absorption (λmax) in UV-Vis spectra, which correspond to electronic excitations within the molecule.

Furthermore, computational methods are instrumental in predicting the stereochemical outcomes of reactions. For reactions involving chiral molecules like this compound, understanding the factors that control the formation of one stereoisomer over another is crucial. By modeling the transition states leading to different stereoisomeric products, it is possible to calculate their relative energies. uit.no The transition state with the lower energy will correspond to the major product, allowing for the prediction of the reaction's enantioselectivity or diastereoselectivity.

For instance, in a reaction where a new stereocenter is formed, DFT calculations can help rationalize why the incoming reagent attacks from a particular face of the molecule. This is achieved by analyzing the steric and electronic interactions in the competing transition state structures. cuni.cz

The following table outlines the application of computational methods in predicting spectroscopic properties and stereochemical outcomes.

| Application | Computational Method | Predicted Output |

| Structure Verification | DFT, TD-DFT | NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption wavelengths. mdpi.comresearchgate.net |

| Stereochemical Prediction | DFT | Relative energies of diastereomeric or enantiomeric transition states. uit.no |

| Conformational Influence on Spectra | Molecular Modeling and DFT | Correlation of specific conformer populations with observed spectroscopic features. |

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions in (R)-1,3-Dibenzylpiperazine Research

The academic contributions of this compound primarily stem from its application as a chiral building block in the asymmetric synthesis of more complex molecules. While research specifically detailing this isomer is niche, its role can be understood through its application in creating targeted, enantiomerically pure compounds.

A significant academic contribution is its use as a chiral synthon for the development of novel human Carbonic Anhydrase (hCA) inhibitors. Researchers have utilized (S)- or this compound as a starting material to synthesize two series of potent hCA inhibitors. unifi.it The synthesis began with the reaction of the chiral piperazine (B1678402) with 4-sulfamoylbenzoyl chloride, followed by further modifications. unifi.it The resulting compounds were tested for their inhibitory activity against four different isoforms (hCA I, II, IV, and IX). unifi.it Notably, the study revealed significant differences in the inhibitory potency and selectivity between the enantiomers derived from the (R) and (S) forms of 1,3-dibenzylpiperazine, underscoring the critical role of the specific stereochemistry of the piperazine core in molecular recognition and biological activity. unifi.it For instance, against the hCA II isoform, several R-isomers displayed inhibitory constants (Ki) in the low nanomolar range, demonstrating much higher potency than the reference drug acetazolamide. unifi.it

While direct catalytic applications of the (R)-1,3-isomer are not extensively documented in the provided literature, the broader family of chiral disubstituted piperazines has been successfully employed as organocatalysts. For example, C2-symmetric 2,5-dibenzylpiperazine (B3377197) has proven to be a highly efficient catalyst for the asymmetric direct conjugate addition of aldehydes to nitroalkenes. unl.pt This established catalytic activity for a closely related isomer suggests a key academic role for this compound as a potential chiral ligand or organocatalyst in other asymmetric transformations. The synthesis of such chiral piperazines often involves the cyclization of dipeptides derived from amino acids, followed by reduction, making them accessible from the chiral pool. unl.pt

Table 1: Application of this compound in Synthesis

| Starting Material | Reaction | Product Class | Application/Significance | Reference |

|---|---|---|---|---|

| This compound | Acylation with 4-sulfamoylbenzoyl chloride and subsequent modifications | Benzene-sulfonamide derivatives | Potent and enantioselective inhibitors of human Carbonic Anhydrase (hCA) isoforms. | unifi.it |

Identification of Emerging Trends and Unexplored Research Avenues

The research landscape in chiral heterocyclic chemistry is dynamic, with several emerging trends that suggest promising future directions for this compound. A significant trend is the increasing demand for structural diversity in drug discovery, moving beyond traditional N,N'-disubstituted piperazines to explore carbon-substituted scaffolds. nih.govrsc.org This push to explore new chemical space presents a clear opportunity for leveraging this compound. rsc.org

Emerging Trends:

Asymmetric Organocatalysis: The use of small, chiral organic molecules as catalysts continues to be a major field of development. unl.pt Chiral piperazines have demonstrated efficacy in this area, and the development of catalysts derived from this compound for various asymmetric reactions is a logical progression.

Scaffold Diversification: There is a growing emphasis on creating novel, three-dimensionally complex molecular scaffolds to enhance drug-like properties. rsc.org The this compound framework, with its defined stereochemistry and multiple functionalization points, is an ideal starting point for generating libraries of diverse chiral compounds.

Catalytic Asymmetric Synthesis of Heterocycles: Efficiently creating chiral heterocycles like piperazines in an enantioselective manner is a key research goal. nih.gov Methods such as palladium-catalyzed asymmetric hydrogenation and allylic alkylation are being developed to access these valuable motifs. nih.gov

Unexplored Research Avenues:

Development of Novel Catalysts: this compound could be used as a chiral backbone for new ligands in metal-catalyzed reactions or as a primary organocatalyst. Its potential in reactions such as asymmetric Henry reactions, Michael additions, or aldol (B89426) reactions remains largely unexplored. unl.ptresearchgate.net

Medicinal Chemistry Applications: Building on its successful use in creating carbonic anhydrase inhibitors, the scaffold could be explored for developing other classes of therapeutic agents. unifi.it Its structure could be incorporated into potential kinase inhibitors, GPCR ligands, or antiviral agents, areas where the piperazine motif is prevalent. nih.gov

Materials Science: Piperazine derivatives have found applications beyond medicine, including as materials for CO2 capture and in polymer production. mdpi.com The potential of chiral piperazines like the (R)-1,3-isomer to create chiral polymers or functional materials with unique recognition or separation properties is an open field of inquiry.

Advanced Functionalization: Research could focus on the selective functionalization of the this compound core. This includes developing methods for selective N-derivatization or for chemical modification of the benzyl (B1604629) groups to introduce additional functionality and molecular complexity.

Table 2: Potential Future Research Directions for this compound

| Research Avenue | Justification | Potential Impact |

|---|---|---|

| Organocatalysis | Proven efficacy of related chiral piperazines in asymmetric reactions. unl.pt | Expansion of the organocatalyst toolkit for asymmetric synthesis. |

| Medicinal Chemistry | Successful application as a scaffold for hCA inhibitors; piperazine is a privileged structure in drug discovery. nih.govunifi.it | Development of new classes of potent and selective therapeutic agents. |

| Materials Science | Known use of piperazines in polymers and CO2 capture. mdpi.com | Creation of novel chiral materials for enantioselective separations or catalysis. |

| Complex Molecule Synthesis | Serves as a versatile chiral building block. unifi.it | Access to new, structurally diverse and enantiomerically pure compounds. |

Broader Impact on Chiral Heterocyclic Chemistry and Asymmetric Synthesis

The study and application of specific molecules like this compound contribute significantly to the broader fields of chiral heterocyclic chemistry and asymmetric synthesis. These fields are critical for the advancement of pharmaceuticals, agrochemicals, and materials science, where the precise three-dimensional arrangement of atoms dictates function.

The availability and synthesis of enantiomerically pure C-substituted piperazines like the (R)-1,3-isomer expand the "chiral pool"—the collection of readily available chiral molecules that serve as starting materials for complex syntheses. rsc.org The development of synthetic routes to access such compounds is a vital area of research, as it provides chemists with the tools needed to build molecules with precise stereochemical control. acs.orgnih.gov

Furthermore, research into chiral piperazines directly fuels progress in asymmetric catalysis. These molecules can act as chiral ligands that coordinate with metal centers to create an asymmetric environment, or they can function directly as organocatalysts, guiding the stereochemical outcome of a reaction. unl.ptresearchgate.net The insights gained from studying one chiral piperazine can often be generalized to design new and improved catalysts based on related heterocyclic frameworks. researcher.life

Ultimately, the focus on specific enantiomers like this compound highlights a fundamental principle of modern chemistry: chirality is central to molecular function. The requirement for new chiral drugs to be studied as single enantiomers has driven immense innovation in asymmetric synthesis. rsc.org Compounds like this compound are not merely chemical curiosities; they are enabling tools that allow scientists to explore the complex, three-dimensional world of molecular interactions, leading to the development of more effective and selective drugs and materials. unifi.itrsc.org

Q & A

What are the optimal synthetic routes and reaction conditions for (R)-1,3-dibenzylpiperazine?

Basic Question

The synthesis of this compound typically involves two approaches:

- Benzoic acid-derived synthesis : Starting from benzoic acid, the process includes acylation, bromination, and esterification. Key parameters include solvent selection (e.g., acetonitrile), reaction time optimization (6–24 hours), and stoichiometric ratios of intermediates (e.g., 4-sulfamoylbenzoyl chloride) .

- Chiral synthon utilization : Pre-synthesized (R)-configured synthons (e.g., this compound) are functionalized via catalytic hydrogenation or nucleophilic substitution. Triethylamine is often added to facilitate acid chloride reactions .

Methodological Note : Comparative studies suggest that using pre-resolved chiral synthons (e.g., Gerdes’ method) yields higher enantiomeric excess (>98%) than resolution post-synthesis .

How can researchers validate the purity and structural integrity of this compound?

Basic Question

Characterization involves:

- Spectroscopic techniques : IR and ¹H NMR confirm functional groups (e.g., benzyl C-H stretches at ~3000 cm⁻¹) and stereochemistry .

- Chromatography : HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers, while GC-MS detects volatile impurities .

- Crystallography : Single-crystal X-ray diffraction (as in ) reveals chair conformations of the piperazine ring and dihedral angles (e.g., 1.3° between phenyl groups) .

How does the enantiomeric form of 1,3-dibenzylpiperazine influence its biological activity?

Advanced Question

Studies on carbonic anhydrase (CA) isoforms (hCA I, II, IV, IX) demonstrate:

- (R)-enantiomer selectivity : The (R)-form shows 10–50× higher inhibitory potency against hCA IX (a cancer-associated isoform) compared to (S)-enantiomers. This is attributed to optimal interactions with hydrophobic pockets in the enzyme active site .

- Enantioselective synthesis : Kinetic resolution via chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic methods ensures high enantiopurity for biological assays .

Methodological Note : Use molecular docking simulations (e.g., AutoDock Vina) to rationalize enantiomer-specific binding modes .

What conformational features of this compound are critical for its physicochemical properties?

Advanced Question

X-ray crystallography ( ) reveals:

- Chair conformation : The piperazine ring adopts a chair geometry, minimizing steric strain.

- Phenyl group orientation : Non-parallel benzyl groups (dihedral angle = 1.3°) create a chiral environment, influencing solubility and crystallization behavior .

- Intermolecular interactions : Weak van der Waals forces dominate packing, suggesting limited polymorphism .

Methodological Note : DFT calculations (e.g., Gaussian 09) can predict conformational stability under varying solvent conditions .

Can this compound derivatives be biosynthesized?

Advanced Question

Marine fungi (e.g., Penicillium velutinum) produce dibenzylpiperazine derivatives via:

- OSMAC strategy : Altering culture conditions (e.g., Fe(NO₃)₃ supplementation) induces secondary metabolite production. Helvamides B and C, isolated via this method, show antifungal activity against Candida albicans (MIC = 8–32 µg/mL) .

- Biosynthetic pathways : Likely involve non-ribosomal peptide synthetases (NRPS) for piperazine ring formation and cytochrome P450 enzymes for hydroxylation .

How do structural modifications of this compound enhance antifungal activity?

Advanced Question

Key modifications include:

- Lipophilic substituents : Adding benzyl or indole groups improves membrane permeability (logP > 3.5) .

- Hydrogen-bond acceptors : Sulfamoyl or nitro groups enhance binding to fungal CYP51 enzymes (ΔG = −9.2 kcal/mol) .

- Stereochemical tuning : The (R,R)-configuration in helvamide C increases selectivity for fungal over human cells (SI > 10) .

Methodological Note : Perform in vitro time-kill assays to evaluate fungicidal vs. fungistatic effects .

How can researchers resolve contradictions in reported synthetic yields or biological data?

Advanced Question

Discrepancies arise from:

- Reaction conditions : Higher temperatures (>80°C) may degrade intermediates, reducing yields (e.g., 60% vs. 85% at 60°C) .

- Enzyme assay variability : Use standardized protocols (e.g., CO₂ hydration assay for CA inhibition) and validate with positive controls (e.g., acetazolamide) .

Methodological Note : Employ Design of Experiments (DoE) to optimize multi-variable reactions and minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.